REACTION_CXSMILES
|
C[C@@H]1[O:7][C@@H](O[C@@H:9]2[C:14]3=C(O)[C:16]4C(=O)C5C(=CC=CC=5OC)C(=O)[C:17]=4[C:18](O)=[C:13]3[CH2:12][C@@:11](O)(C(CO)=O)[CH2:10]2)C[C@H](N)[C@@H]1O.Cl.C[C@@H]1O[C@@H](O[C@@H]2C3=C(O)C4C(=O)C5C(=CC=CC=5OC)C(=O)C=4[C:58]([OH:59])=[C:53]3[CH2:52][C@@:51]([OH:77])([C:73]([CH2:75][OH:76])=[O:74])C2)C[C@H](N)[C@@H]1O.C#CCCCCCC#C.[OH2:89]>CS(C)=O>[CH:14]#[C:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:18][C:17]#[CH:16].[O:89]=[C:75]1[O:76][C@H:52]([C@H:53]([CH2:58][OH:59])[OH:7])[C:51]([OH:77])=[C:73]1[OH:74] |f:0.1|
|
Name
|
|
Quantity
|
23.2 mg
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O.Cl
|
Name
|
|
Quantity
|
11.23 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
product 1
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
hyaluronic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC=3C2=C(C4=C(C3O)C(=O)C5=CC=CC(=C5C4=O)OC)O)(C(=O)CO)O)N)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#CCCCCCC#C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C#CCCCCCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 200 μL |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(O)=C(O)[C@H](O1)[C@@H](O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |